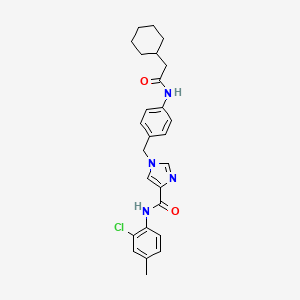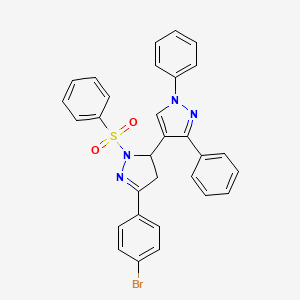
2-(benzenesulfonyl)-5-(4-bromophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzenesulfonyl)-5-(4-bromophenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound that belongs to the class of bipyrazoles. This compound is characterized by the presence of a benzenesulfonyl group, a bromophenyl group, and two diphenyl groups attached to a bipyrazole core. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
作用机制
Target of Action
The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .
Mode of Action
The compound interacts with AchE, affecting its activity . This reduction in activity can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
The compound’s interaction with AchE can lead to an increase in reactive oxygen species (ROS) and free radicals . These compounds are produced through routine metabolic pathways but can increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development .
Pharmacokinetics
The compound’s interaction with ache suggests it is able to cross the blood-brain barrier and interact with enzymes in the brain
Result of Action
The compound’s action results in a decrease in AchE activity, leading to changes in nerve pulse transmission . This can result in behavioral changes and movement impairment . Additionally, the compound’s interaction with AchE can lead to an increase in ROS, which can cause cellular damage .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s efficacy may be affected by the presence of other compounds or environmental stressors that also increase ROS
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-5-(4-bromophenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the condensation of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation reactions using benzenesulfonyl chloride and a suitable base, such as pyridine or triethylamine.
Bromination: The bromophenyl group can be introduced through bromination reactions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the desired compound. This can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
2-(benzenesulfonyl)-5-(4-bromophenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of new derivatives with substituted nucleophiles.
科学研究应用
2-(benzenesulfonyl)-5-(4-bromophenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the design of new materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
相似化合物的比较
Similar Compounds
2-(benzenesulfonyl)-5-phenyl-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole: Lacks the bromophenyl group.
2-(benzenesulfonyl)-5-(4-chlorophenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole: Contains a chlorophenyl group instead of a bromophenyl group.
Uniqueness
The presence of the bromophenyl group in 2-(benzenesulfonyl)-5-(4-bromophenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
4-[2-(benzenesulfonyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23BrN4O2S/c31-24-18-16-22(17-19-24)28-20-29(35(32-28)38(36,37)26-14-8-3-9-15-26)27-21-34(25-12-6-2-7-13-25)33-30(27)23-10-4-1-5-11-23/h1-19,21,29H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOOQBYTXBDXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
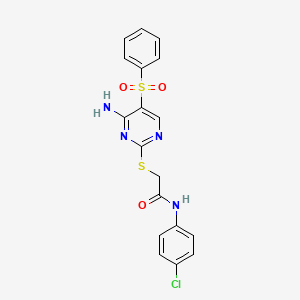

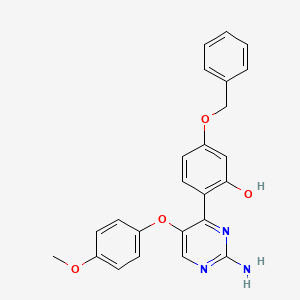
![N-[3,5-bis(trifluoromethyl)cyclohexyl]-6-chloropyridine-3-carboxamide](/img/structure/B2985182.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2985184.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2985185.png)
![2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2985188.png)
![6-(3-Chloro-4-methoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985189.png)
![2-Amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2985190.png)
![N,N-dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine](/img/structure/B2985191.png)
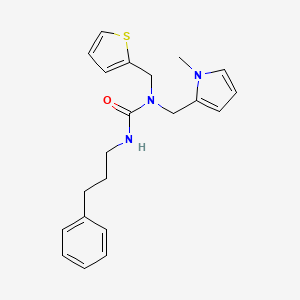
![6-Isopropyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2985195.png)
